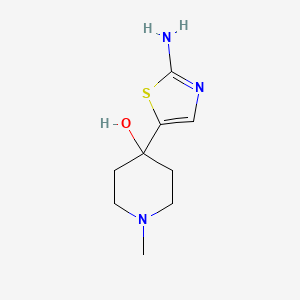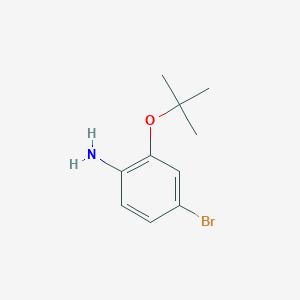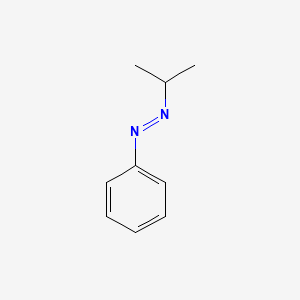
4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the amino group on the thiazole ring and the hydroxyl group on the piperidine ring makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with 1-methylpiperidin-4-one under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The thiazole ring can undergo reduction reactions to form dihydrothiazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Due to its potential anticancer properties, it is studied for use in cancer treatment.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL involves its interaction with specific molecular targets and pathways. The amino group on the thiazole ring can form hydrogen bonds with biological molecules, while the hydroxyl group on the piperidine ring can participate in various biochemical reactions. These interactions can lead to the inhibition of microbial growth, disruption of fungal cell walls, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL is unique due to its combination of a thiazole ring and a piperidine ring. Similar compounds include:
2-Aminothiazole: Lacks the piperidine ring but shares the thiazole structure.
1-Methylpiperidin-4-one: Lacks the thiazole ring but shares the piperidine structure.
Thiazole derivatives: Various thiazole derivatives with different substituents exhibit similar biological activities.
Eigenschaften
Molekularformel |
C9H15N3OS |
|---|---|
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
4-(2-amino-1,3-thiazol-5-yl)-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C9H15N3OS/c1-12-4-2-9(13,3-5-12)7-6-11-8(10)14-7/h6,13H,2-5H2,1H3,(H2,10,11) |
InChI-Schlüssel |
QCOBWSIXPPKJRU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)(C2=CN=C(S2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B13068742.png)
![1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane](/img/structure/B13068753.png)
![3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13068755.png)





![2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide](/img/structure/B13068783.png)
![2-Oxa-6-azaspiro[4.5]decane](/img/structure/B13068789.png)



